6-Chloro-1,3-dimethyluracil

Description

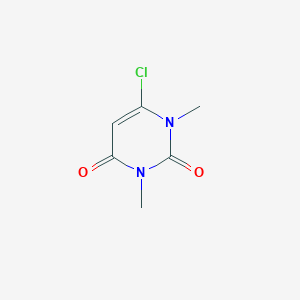

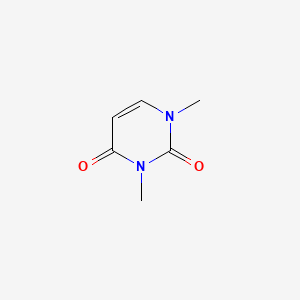

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATQPUHLFQHDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220008 | |

| Record name | 6-Chloro-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-27-6 | |

| Record name | 6-Chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1,3-dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-1,3-DIMETHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2KV5G5M9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatile Pyrimidine Synthon: An In-depth Technical Guide to 6-Chloro-1,3-dimethyluracil

Introduction: Unveiling a Key Building Block in Modern Synthesis

In the landscape of medicinal and synthetic chemistry, certain molecules stand out for their exceptional utility and versatility. 6-Chloro-1,3-dimethyluracil (CAS No. 6972-27-6), a substituted pyrimidine derivative, is one such cornerstone.[1] Its strategic placement of a reactive chloro group on an electron-deficient pyrimidine ring, combined with the stability imparted by N-methylation, makes it a highly sought-after intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, offering researchers and drug development professionals a comprehensive resource to leverage its full potential. This compound is a vital precursor in the synthesis of important pharmaceuticals, including the antihypertensive drug Urapidil and the antiarrhythmic agent Nifekalant.[2]

Section 1: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. This compound presents as a white to light yellow crystalline powder.[3]

| Property | Value | Source |

| CAS Number | 6972-27-6 | [3] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1] |

| Molecular Weight | 174.59 g/mol | [1] |

| Melting Point | 109-114 °C | [3][4] |

| Boiling Point | 224.6 ± 50.0 °C (Predicted) | [5] |

| Solubility | Soluble in chloroform (sparingly) and methanol (slightly). | [3] |

Spectroscopic Fingerprint

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of expected spectral data.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, showing two distinct singlets for the non-equivalent N-methyl groups and a singlet for the vinyl proton at the C5 position.

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~ 6.3 ppm | Singlet | C5-H |

| ~ 3.5 ppm | Singlet | N-CH ₃ |

| ~ 3.3 ppm | Singlet | N-CH ₃ |

¹³C NMR Spectroscopy: The carbon spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ) | Assignment |

| ~ 161 ppm | C =O (C4) |

| ~ 159 ppm | C -Cl (C6) |

| ~ 151 ppm | C =O (C2) |

| ~ 100 ppm | =C H (C5) |

| ~ 37 ppm | N-C H₃ |

| ~ 29 ppm | N-C H₃ |

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from the carbonyl groups and C-Cl bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1710 cm⁻¹ | Strong | C=O stretch (Amide) |

| ~ 1660 cm⁻¹ | Strong | C=O stretch (Amide) |

| ~ 1600 cm⁻¹ | Medium | C=C stretch |

| ~ 790 cm⁻¹ | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Key fragmentation would likely involve the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring.

Section 2: Synthesis of this compound

The most prevalent and industrially scalable synthesis of this compound involves the chlorination of 1,3-dimethylbarbituric acid. The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is critical due to its effectiveness in converting the enolic hydroxyl group of the barbituric acid tautomer into a chloro substituent.

Workflow for Synthesis from 1,3-Dimethylbarbituric Acid

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Protocol

Causality: The reaction proceeds via the enol form of 1,3-dimethylbarbituric acid, which attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of dichlorophosphate and chloride ions leads to the desired product. The addition of a small amount of water or an alcohol can sometimes increase the yield by facilitating the formation of the reactive Vilsmeier-Haack type reagent in situ.[2][6]

-

Reaction Setup: To a flask equipped with a reflux condenser and a dropping funnel, add 1,3-dimethylbarbituric acid (1 equivalent).

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~5-10 equivalents) dropwise to the barbituric acid. A small amount of water (e.g., 0.3 equivalents) can be cautiously added to the POCl₃ beforehand to potentially enhance reactivity.[5][6]

-

Heating: Heat the reaction mixture to reflux for 1.5 to 6 hours.[3] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice to quench the excess POCl₃.[3][5] This is a highly exothermic process and should be performed in a well-ventilated fume hood.

-

Isolation: The product may precipitate from the aqueous solution. Collect the solid by filtration. Extract the aqueous filtrate with a chlorinated solvent like dichloromethane or chloroform (2-3 times) to recover any dissolved product.[3][5]

-

Purification: Combine the initial precipitate with the residue from the evaporated organic extracts. Recrystallize the crude product from water or a mixed solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.[5][7] A typical yield is around 70-92%.[3][7]

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C6-Cl bond. This position is susceptible to nucleophilic substitution and is also amenable to modern palladium-catalyzed cross-coupling reactions, providing access to a vast array of 6-substituted uracil derivatives.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the C6 position by a wide range of nucleophiles. This reaction is a cornerstone of its application in building more complex molecules.

Caption: General scheme for nucleophilic substitution at the C6 position.

3.1.1. Reaction with Amine Nucleophiles: Synthesis of Urapidil

A prime example of this reactivity is the synthesis of the antihypertensive drug Urapidil. In this key step, the chlorine atom is displaced by the primary amine of 1-(3-aminopropyl)-4-(2-methoxyphenyl)piperazine.

-

Protocol for Urapidil Synthesis:

-

Combine this compound (1 equivalent) and 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine (1 equivalent) in a suitable solvent, such as water.[7]

-

Add a base, such as potassium hydroxide or sodium hydroxide (~3 equivalents), to act as an acid scavenger and to regulate the pH.[7]

-

Heat the mixture to approximately 60-95 °C for several hours (e.g., 2-3 hours).[7][8]

-

Upon cooling, the product, Urapidil, precipitates and can be collected by filtration.[7]

-

This reaction demonstrates the feasibility of using amine nucleophiles to functionalize the C6 position, a strategy that has been widely employed to synthesize libraries of bioactive compounds.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

While less documented for this specific substrate in the initial search, the C-Cl bond on an electron-deficient heterocycle is a classic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the C6 position.

-

Plausible Causality and Protocol Design: The reaction mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with an organoboron species (e.g., a boronic acid) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. For chloro-heterocycles, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often required to facilitate the challenging oxidative addition step.

3.2.1. General Protocol for Suzuki-Miyaura Coupling

-

Inert Atmosphere: In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Catalyst System: Add a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Solvent: Add a degassed solvent, typically an ether like 1,4-dioxane or a hydrocarbon like toluene, often with a small amount of water.

-

Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is typically worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Caption: Conceptual workflow for Suzuki-Miyaura cross-coupling.

Section 4: Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as a hazardous substance.

-

Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Mandatory PPE includes:

-

Gloves: Chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.

-

Lab Coat: A standard laboratory coat must be worn.

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[3] Keep it sealed under dry conditions at room temperature.[3]

Section 5: Conclusion and Future Outlook

This compound has firmly established itself as a versatile and indispensable building block in organic synthesis. Its straightforward preparation and predictable reactivity through nucleophilic substitution and palladium-catalyzed cross-coupling reactions provide reliable pathways to a diverse range of functionalized pyrimidines. Its role as a key intermediate in the synthesis of blockbuster drugs like Urapidil highlights its significance in pharmaceutical development.

The continued exploration of its reactivity, particularly in the realm of modern cross-coupling technologies and C-H activation, promises to further expand its utility. For researchers and drug development professionals, a deep understanding of the principles and protocols outlined in this guide is essential for unlocking the full synthetic potential of this powerful pyrimidine synthon.

References

- CN109516960B - Preparation method of urapidil hydrochloride - Google P

-

Synthesis of this compound - PrepChem.com. [Link]

- CN103012288A - Preparation method of this compound - Google P

-

Improvement of the synthesis of urapidil - ResearchGate. [Link]

-

This compound - ChemBK. [Link]

-

Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. [Link]

-

Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) - MDPI. [Link]

-

New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate. [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]

-

Synthesis and biological evaluation of 6-ethynyluracil, a thiol-specific alkylating pyrimidine. [Link]

-

Synthesis, identification of some new 1,2,4-triazole derivatives from 6-amino-1,3-dimethyluracil and evaluation of their molecular docking, Anti-oxidant and experimental - ScienceScholar. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. [Link]

-

Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. [Link]

-

This compound - SIELC Technologies. [Link]

-

6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine - the NIST WebBook. [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. [Link]

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

-

4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]

-

Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC - NIH. [Link]

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - NIH. [Link]

-

Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

- CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google P

Sources

- 1. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Synthesis and biological evaluation of 6-ethynyluracil, a thiol-specific alkylating pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 6-Chloro-1,3-dimethyluracil: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of 6-Chloro-1,3-dimethyluracil, a key heterocyclic compound in synthetic organic chemistry and drug discovery. The document elucidates its formal IUPAC nomenclature, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores the compound's reactivity and its pivotal role as a versatile intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important chemical entity.

Introduction and Nomenclature

This compound is a chlorinated derivative of 1,3-dimethyluracil, a methylated analog of the pyrimidine nucleobase, uracil. Its strategic placement of a chloro group at the C6 position renders it an exceptionally useful synthon for further chemical transformations, particularly nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

The formal IUPAC name for this compound is 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione [1][2][3]. Other commonly encountered synonyms include 1,3-Dimethyl-6-chlorouracil and 6-Chloro-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione[4][5]. For clarity and consistency, the IUPAC name will be used throughout this guide.

Chemical Structure:

Caption: Chemical structure of 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6972-27-6 | [1][2][4][5] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][4][5][6] |

| Molecular Weight | 174.58 g/mol | [4][7] |

| Appearance | Pale yellow powder or crystals | [5] |

| Melting Point | 109-113 °C | [6] |

| Boiling Point | 224.6 ± 50.0 °C (Predicted) | [6] |

| Solubility | Soluble in chloroform (sparingly) and methanol (slightly) | [6] |

| InChI Key | VATQPUHLFQHDBD-UHFFFAOYSA-N | [1][5] |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the chlorination of a suitable precursor, such as 1,3-dimethylbarbituric acid or 6-amino-1,3-dimethyluracil.

Synthesis from 1,3-Dimethylbarbituric Acid

This method involves the direct chlorination of 1,3-dimethylbarbituric acid using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The causality behind this choice lies in the ability of POCl₃ to effectively replace the hydroxyl group of the enol tautomer of the barbituric acid with a chlorine atom.

Experimental Protocol:

-

To 110 g of 1,3-dimethylbarbituric acid, add 32 ml of water.

-

Slowly add 800 ml of phosphorus oxychloride dropwise to the mixture.

-

Heat the reaction mixture at reflux for 1.5 hours.

-

After reflux, distill off the excess phosphorus oxychloride under normal pressure.

-

Pour the hot residue onto ice.

-

Collect the precipitated crystals by filtration.

-

Extract the filtrate three times with chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate.

-

Remove the chloroform by distillation.

-

Combine the resulting residue with the previously collected crystals.

-

Recrystallize the combined solids from water to yield 80 g of this compound[8].

Caption: Workflow for the synthesis of this compound.

Synthesis from 6-Amino-1,3-dimethyluracil

An alternative route involves a two-step process starting from 6-amino-1,3-dimethyluracil. This precursor is first subjected to acidic hydrolysis to yield 6-hydroxy-1,3-dimethyluracil (1,3-dimethylbarbituric acid), which is then chlorinated. This method is advantageous due to the use of readily available and cheaper raw materials[9].

Experimental Protocol:

-

Hydrolysis: Subject 6-amino-1,3-dimethyluracil to acidic hydrolysis using 98% sulfuric acid in water at a temperature of 60-120°C for 1-10 hours to obtain 6-hydroxy-1,3-dimethyluracil[9].

-

Chlorination: React the resulting 6-hydroxy-1,3-dimethyluracil with a mixture of phosphorus oxychloride and phosphorus trichloride in the presence of a small amount of water as an additive. The additive is slowly added to the chlorinating agent below 20°C. The reaction mixture is then gradually heated to reflux and maintained for 3 hours[9].

-

Workup and Purification: The crude product is isolated by centrifugation, followed by recrystallization from a mixture of water and acetone with activated carbon to decolorize, yielding the final product with a purity of over 99%[9].

Chemical Reactivity and Applications in Drug Development

The C6-chloro substituent in this compound is a key functional group that dictates its reactivity. It is an excellent leaving group, making the C6 position susceptible to nucleophilic attack. This property has been extensively exploited in the synthesis of a wide array of substituted uracil derivatives.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution with various nucleophiles, including amines, thiols, and alkoxides. For instance, its reaction with 3-chloropropylamine leads to the formation of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil[10]. These reactions are fundamental in building diverse chemical libraries for drug screening.

Synthesis of Fused Heterocyclic Systems

A significant application of this compound is in the synthesis of fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. For example, its derivative, 6-chloro-5-formyl-1,3-dimethyluracil, is a versatile starting material for constructing pyrido[2,3-d]pyrimidine systems through reactions with active methylene compounds[11].

Caption: Reactivity and synthetic utility of this compound.

Electrophilic Substitution

The uracil ring can also undergo electrophilic substitution reactions. For instance, this compound can be nitrated using a mixture of sulfuric acid and fuming nitric acid to produce 6-chloro-1,3-dimethyl-5-nitrouracil[12]. This intermediate can be further functionalized to introduce other substituents at the C5 position.

Role as a Pharmaceutical Intermediate

Due to its versatile reactivity, this compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds[4][6][13]. Its precursor, 6-amino-1,3-dimethyluracil, is a key intermediate in the development of antiviral, anti-inflammatory, and cardiovascular medications[14]. The ability to introduce diverse functional groups at the C6 position allows for the fine-tuning of the pharmacological properties of the target molecules.

Conclusion

This compound, with the IUPAC name 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is a cornerstone in the synthesis of complex heterocyclic compounds for pharmaceutical applications. Its well-defined synthesis protocols and predictable reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, underscoring its significance in the landscape of modern drug discovery. The self-validating nature of the described protocols, grounded in established chemical principles, ensures their reliability and reproducibility for researchers in the field.

References

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

PrepChem.com. Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. Retrieved from [Link]

-

Dove Research & Analytics Laboratory. This compound. Retrieved from [Link]

-

PrepChem.com. Synthesis of this compound. Retrieved from [Link]

-

Cleanchem. This compound | CAS No: 6972-27-6. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

- Google Patents. (CN102617486B). Process for preparing 6-chlorine-1,3-dimethyl uracil.

-

PubChem. 6-((3-Chloropropyl)amino)-1,3-dimethyluracil. Retrieved from [Link]

-

NIST. 6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine. Retrieved from [Link]

-

Pharmaffiliates. This compound. Retrieved from [Link]

-

PubChem. Uracil, 6-chloro-1-methyl-. Retrieved from [Link]

-

NIST. 6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine. Retrieved from [Link]

-

PubChem. 6-Chlorouracil. Retrieved from [Link]

-

PubChem. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

-

Hebei Guangxing Chemical Co., Ltd. (2025, September 28). 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. Retrieved from [Link]

-

PubChem. 6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. Retrieved from [Link]

-

Journal of the American Chemical Society. Reactions of 1,3-Dimethyl-5,6-diaminouracil. Retrieved from [Link]

-

PubChem. 1,3-Dimethyluracil. Retrieved from [Link]

-

PubChem. 6-Amino-1,3-dimethyluracil. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Buy Online CAS Number 6972-27-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 5. A12755.03 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]

- 10. 6-[(3-chloropropyl)amino]-1,3-dimethyluracil synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications [hbgxchemical.com]

6-Chloro-1,3-dimethyluracil molecular weight and formula

An In-Depth Technical Guide to 6-Chloro-1,3-dimethyluracil for Advanced Research Applications

Introduction

This compound is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the reactive chloro-substituent at the C6 position of the pyrimidine ring, which acts as an excellent leaving group for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of uracil derivatives. For researchers and drug development professionals, understanding the physicochemical properties, synthesis, and reactivity of this intermediate is crucial for designing novel therapeutic agents, particularly in the fields of antiviral and anticancer research.[1][2] This guide provides a comprehensive technical overview, from molecular characterization to synthetic applications and safety protocols, grounded in established scientific principles.

Molecular Identification and Physicochemical Properties

Accurate characterization is the foundation of all subsequent experimental work. This compound is an off-white to pale yellow crystalline powder.[3][4] Its core identity is defined by its molecular formula, weight, and unique CAS registry number, which ensures unambiguous identification in global chemical inventories.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂O₂ | [5][6][7] |

| Molecular Weight | 174.59 g/mol | [5] |

| CAS Number | 6972-27-6 | [6][7][8] |

| IUPAC Name | 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [6] |

| Common Synonyms | 1,3-Dimethyl-6-chlorouracil; NSC 61919 | [3][7] |

| Melting Point | 109-114 °C | [3][5] |

| Boiling Point | ~224.6 °C (Predicted) | [3][5] |

| Solubility | Soluble in water | [3][5] |

The structural arrangement of this compound is key to its function. The diagram below illustrates the planar pyrimidine ring with methyl groups at the N1 and N3 positions and the critical chloro-substituent at the C6 position.

Caption: Chemical structure of this compound.

Synthesis Methodologies: Creating the Key Intermediate

The synthesis of this compound is typically achieved via chlorination of a corresponding uracil precursor. The choice of starting material dictates the synthetic strategy, with two primary, field-proven routes available.

Pathway 1: Chlorination of 1,3-Dimethylbarbituric Acid

This is a direct and efficient one-step method for producing the target compound.[9][10]

-

Causality: The reaction leverages phosphorus oxychloride (POCl₃) as both the dehydrating and chlorinating agent. 1,3-Dimethylbarbituric acid exists in tautomeric equilibrium with its enol form. POCl₃ reacts with the hydroxyl group of the enol tautomer, replacing it with a chlorine atom to yield the final product. The reaction is driven to completion by refluxing, and the excess POCl₃ is removed by distillation.

Caption: Workflow for synthesis from 1,3-dimethylbarbituric acid.

Experimental Protocol:

-

Reaction Setup: To 110 g of 1,3-dimethylbarbituric acid, add 32 mL of water. Cautiously add 800 mL of phosphorus oxychloride dropwise in a fume hood with appropriate personal protective equipment.[9]

-

Chlorination: Heat the mixture at reflux for 1.5 to 6 hours. The reaction progress can be monitored by HPLC.[9][10]

-

Work-up: After completion, distill the excess phosphorus oxychloride under normal pressure. While still hot, carefully pour the residue onto a large volume of ice.[9]

-

Isolation: Collect the precipitated crystals by filtration. Extract the aqueous filtrate three times with chloroform and dry the combined organic layers over anhydrous sodium sulfate.[9]

-

Purification: Remove the chloroform by distillation. Combine the resulting residue with the previously collected crystals and recrystallize from water to yield pure this compound.[9]

Pathway 2: From 6-Amino-1,3-dimethyluracil

This two-step process is advantageous when 6-amino-1,3-dimethyluracil is a more accessible starting material.[11]

-

Causality: The first step involves the acidic hydrolysis of the C6-amino group to a hydroxyl group, forming 1,3-dimethylbarbituric acid (also known as 6-hydroxy-1,3-dimethyluracil). This intermediate is then chlorinated in a second step, typically using a chlorinating agent like POCl₃, following a mechanism similar to that described in Pathway 1. This route demonstrates the interconversion of uracil derivatives, a common strategy in heterocyclic chemistry.

Core Application: A Scaffold for Drug Discovery

The primary value of this compound is not as an end-product but as a reactive intermediate for constructing more complex molecules. The electron-deficient pyrimidine ring makes the C6 position susceptible to nucleophilic aromatic substitution (SNAr).

Caption: Nucleophilic substitution at the C6 position.

This reactivity is exploited to synthesize a wide range of derivatives. For instance, it is a direct precursor for compounds like 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, formed by reacting it with 3-chloropropylamine.[12] This type of transformation is fundamental in building precursors for antiviral and anti-inflammatory agents.[2] The related compound, 6-amino-1,3-dimethyluracil, is a known intermediate in the synthesis of antiviral and anticancer drugs, highlighting the therapeutic relevance of this molecular scaffold.[1]

Analytical Characterization: Ensuring Purity and Identity

Verifying the purity and identity of this compound is essential for its use in subsequent, often sensitive, synthetic steps. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.

-

Causality: Reverse-phase (RP) HPLC is ideally suited for separating moderately polar organic compounds. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture. This compound is retained on the column and then eluted by a mixture of an organic solvent (acetonitrile) and water. An acid modifier (phosphoric or formic acid) is added to the mobile phase to protonate any free silanols on the silica backbone of the column and to ensure the analyte is in a single protonation state, resulting in sharp, symmetrical peaks for accurate quantification.

Protocol: Reverse-Phase HPLC Analysis [6]

This method is suitable for purity assessment and reaction monitoring.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Mode | Isocratic or Gradient (depending on separation needs) |

| Detector | UV-Vis (wavelength determined by UV scan) |

| MS Compatibility | For MS detection, replace phosphoric acid with 0.1% formic acid |

Step-by-Step Methodology:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare samples of the reaction mixture or final product similarly.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a standard volume (e.g., 10 µL) of the sample onto the column.

-

Data Acquisition: Record the chromatogram, noting the retention time and peak area.

-

Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Identity is confirmed by comparing the retention time to that of a certified reference standard.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is mandatory to ensure laboratory safety. The compound is classified as a hazardous substance.

-

Skin Irritation: Causes skin irritation (H315).

-

Eye Damage: Causes serious eye irritation/damage (H319).

-

Respiratory Irritation: May cause respiratory irritation (H335).

Table 3: Mandatory Personal Protective Equipment (PPE)

| Protection | Specification | Rationale |

| Hand | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and irritation.[8][14] |

| Body | Standard laboratory coat. | Protects against incidental splashes and spills. |

| Eye/Face | Safety glasses with side shields (minimum). Chemical safety goggles for splash hazards. | Protects eyes from dust particles and splashes, preventing serious irritation.[8][14] |

Safe Handling and Storage Protocols:

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][13] Avoid generating dust during weighing and transfer. Take off any contaminated clothing and wash it before reuse.[3]

-

Storage: Store in a tightly closed container in a cool, dry place.[3] Keep it away from incompatible materials, such as strong oxidizing agents.

-

Spills: In case of a spill, avoid breathing dust. Use dry clean-up procedures (e.g., sweeping or vacuuming) and place the material in a sealed, labeled container for disposal.[13]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, established synthesis routes, and, most importantly, the predictable reactivity of its C6-chloro group make it an invaluable tool for developing novel uracil-based compounds. By adhering to the rigorous synthesis, analysis, and safety protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance their programs in drug discovery and beyond.

References

-

PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. PrepChem.com. Available at: [Link]

-

ChemBK. (2024). This compound. ChemBK. Available at: [Link]

-

SIELC Technologies. (2018). This compound. SIELC. Available at: [Link]

- Google Patents. (n.d.). CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil. Google Patents.

-

NIST. (n.d.). 6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 6-((3-Chloropropyl)amino)-1,3-dimethyluracil. National Center for Biotechnology Information. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/6-(3-Chloropropyl_amino-1_3-dimethyluracil]([Link]

-

Dove Research & Analytics Laboratory. (n.d.). This compound. Dove Research & Analytics. Available at: [Link]

-

Hebei Guangxing Chemical Co., Ltd. (2025). 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications [hbgxchemical.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. 6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. prepchem.com [prepchem.com]

- 10. 6-Chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione | 6972-27-6 [chemicalbook.com]

- 11. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]

- 12. 6-[(3-chloropropyl)amino]-1,3-dimethyluracil synthesis - chemicalbook [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Chloro-1,3-dimethyluracil from 1,3-Dimethylbarbituric Acid

This guide provides a comprehensive overview of the synthesis of 6-chloro-1,3-dimethyluracil, a pivotal intermediate in the development of various pharmaceuticals.[1][2] Designed for researchers, chemists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers a detailed and field-tested experimental protocol, and emphasizes the critical safety procedures required for a successful and safe synthesis.

Strategic Importance and Synthetic Overview

This compound (CAS 6972-27-6) is a highly valuable building block in organic and medicinal chemistry.[1] Its primary utility lies in its role as a key precursor for the synthesis of important active pharmaceutical ingredients (APIs), including the bronchodilator theophylline and the antihypertensive drug urapidil.[1][3] The presence of the reactive chlorine atom at the C6 position allows for facile nucleophilic substitution, making it a versatile substrate for constructing more complex molecular architectures.

The most common and industrially relevant synthetic route involves the direct chlorination of 1,3-dimethylbarbituric acid using a potent chlorinating agent, most notably phosphorus oxychloride (POCl₃).[1] This transformation is efficient and proceeds by converting the keto-enol tautomer of the barbituric acid derivative into the desired chlorinated pyrimidinedione.

Reaction Mechanism and Causality

The conversion of 1,3-dimethylbarbituric acid to this compound is fundamentally a nucleophilic substitution reaction on a phosphorus center, followed by an intramolecular rearrangement and final chlorination.

Pillar of Expertise: Understanding the "Why"

The choice of phosphorus oxychloride (POCl₃) is deliberate and multifaceted. It serves not only as the source of the chlorine atom but also as a powerful dehydrating agent. The reaction proceeds through the enol tautomer of 1,3-dimethylbarbituric acid, which is more nucleophilic than its keto counterpart.

The mechanism unfolds as follows:

-

Enolization: 1,3-dimethylbarbituric acid establishes an equilibrium with its enol form, 6-hydroxy-1,3-dimethyluracil.

-

Activation: The hydroxyl group of the enol attacks the electrophilic phosphorus atom of POCl₃.

-

Intermediate Formation: A dichlorophosphate ester intermediate is formed. This is an excellent leaving group.

-

Nucleophilic Attack: A chloride ion (from POCl₃) attacks the C6 position, displacing the phosphate group.

-

Product Formation: This final step yields this compound and byproducts like phosphoric acid and HCl.

Some patented procedures report that the addition of a small quantity of water or alcohol can enhance the reaction yield.[3][4] This may seem counterintuitive given the violent reactivity of POCl₃ with water. However, the likely causality is the in situ formation of a more reactive or soluble phosphorylating species, which can accelerate the initial activation step. This is a field-proven insight that deviates from standard textbook procedures but is validated in industrial applications.

Visualizing the Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Field-Validated Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety. Every step is included to control specific reaction parameters and mitigate potential hazards.

Reagent and Equipment Data

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles (approx.) | Role |

| 1,3-Dimethylbarbituric Acid | C₆H₈N₂O₃ | 156.14 | 110 g | 0.704 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 800 mL | 8.64 | Chlorinating Agent |

| Water (H₂O) | H₂O | 18.02 | 32 mL | 1.78 | Additive/Quench |

| Chloroform (CHCl₃) | CHCl₃ | 119.38 | ~600 mL | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

| Ice | H₂O (solid) | 18.02 | Large qty. | - | Quenching Medium |

Step-by-Step Synthesis Workflow

Critical Safety Note: This entire procedure must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Reaction Setup:

-

Reagent Addition:

-

While stirring the mixture, slowly add 800 mL of phosphorus oxychloride dropwise from the dropping funnel.[6]

-

Causality: The dropwise addition is crucial to control the initial exothermic reaction between POCl₃ and water. A rapid addition can cause a dangerous pressure buildup and temperature spike.

-

-

Reflux:

-

Once the addition is complete, heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 1.5 hours.[6]

-

Causality: Heating provides the necessary activation energy to drive the chlorination to completion. The reflux ensures the reaction proceeds at a constant, controlled temperature.

-

-

Work-up I: Removal of Excess Reagent:

-

After the reflux period, allow the mixture to cool slightly. Rearrange the apparatus for distillation.

-

Distill off the excess phosphorus oxychloride under normal pressure.[6] This step significantly reduces the hazard and volume for the subsequent quenching step.

-

-

Work-up II: Quenching and Precipitation:

-

Prepare a large beaker containing a substantial amount of crushed ice.

-

While the reaction residue is still hot, carefully and slowly pour it onto the ice with vigorous stirring.[6]

-

Trustworthiness: This is the most hazardous step. The hot residue will react violently with the ice/water. Performing this slowly and behind a safety shield is mandatory. This process hydrolyzes any remaining reactive phosphorus species and precipitates the water-insoluble product.

-

Collect the precipitated white crystals by vacuum filtration.

-

-

Work-up III: Extraction and Combination:

-

Transfer the aqueous filtrate from the previous step to a large separatory funnel.

-

Extract the filtrate three times with chloroform (approx. 200 mL per extraction) to recover any dissolved product.[6]

-

Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the chloroform using a rotary evaporator.

-

Combine the residue from the evaporation with the crystals collected in step 5.[6]

-

-

Purification:

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow.

Authoritative Safety Protocols: Handling Phosphorus Oxychloride

Phosphorus oxychloride is a highly hazardous substance. Strict adherence to safety protocols is non-negotiable.[5]

-

Hazards: POCl₃ is extremely corrosive and toxic. It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid fumes.[7][8][9] Inhalation can cause severe respiratory damage and delayed pulmonary edema.[7] Contact with skin or eyes results in severe burns.[8]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves. Neoprene or Teflon are recommended; nitrile gloves offer insufficient protection.[5] Double-gloving is advised.

-

Body Protection: A flame-resistant lab coat, long-sleeved clothing, and a chemical-resistant apron are mandatory.[5]

-

Eye/Face Protection: Chemical splash goggles and a full-face shield must be worn at all times.[7][10]

-

-

Handling & Storage:

-

Always handle POCl₃ in a well-ventilated and certified chemical fume hood.[7][9]

-

Store in a cool, dry, well-ventilated area designated for corrosive materials, away from water and incompatible substances like alcohols and bases.[5][7]

-

Keep containers tightly sealed, preferably under an inert atmosphere like nitrogen.[5][9]

-

-

Spill Response:

-

Waste Disposal: All POCl₃ waste is considered hazardous. It must be neutralized cautiously before disposal. A common method is to slowly add the waste POCl₃ to a large, stirred volume of ice-cold 10% sodium bicarbonate solution. This process must be done slowly in a fume hood to control the vigorous reaction and gas evolution. Dispose of the neutralized waste in accordance with local, state, and federal regulations.[7]

Visualizing the POCl₃ Safety Workflow

Caption: Mandatory safety workflow for handling POCl₃.

Product Characterization and Analysis

To validate the successful synthesis and purity of the final product, the following analytical methods are recommended:

-

Physical Properties: The product should be a white to pale yellow crystalline powder.[1][11]

-

Melting Point: The expected melting point is in the range of 110-114 °C.[1][4] A sharp melting point within this range is a good indicator of purity.

-

Chromatography: Purity can be quantitatively assessed using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1][12]

-

Spectroscopy:

Conclusion

The synthesis of this compound from 1,3-dimethylbarbituric acid is a robust and scalable process that is fundamental to the production of several important pharmaceuticals. The key to a successful and safe execution of this procedure lies in a thorough understanding of the reaction mechanism, meticulous adherence to the experimental protocol, and an unwavering commitment to the rigorous safety standards required when handling hazardous reagents like phosphorus oxychloride. This guide provides the necessary framework for researchers to confidently and safely perform this valuable chemical transformation.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. PrepChem.com. [Link]

-

PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

- CN103012288A - Preparation method of this compound.

- CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil.

-

A new enzymatic chlorination of barbituric acid and its 1‐methyl and 1,3‐dimethyl derivatives | Request PDF. ResearchGate. [Link]

-

This compound. SIELC Technologies. [Link]

-

Product - Dove Research & Analytics Laboratory. Dove Research & Analytics. [Link]

-

How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]

-

POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 3. CN103012288A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. Buy Online CAS Number 6972-27-6 - TRC - this compound | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to 6-Chloro-1,3-dimethyluracil: A Cornerstone Pharmaceutical Intermediate

This document provides a comprehensive technical overview of 6-Chloro-1,3-dimethyluracil (CAS No: 6972-27-6), a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this guide delves into the synthesis, core reactivity, practical applications, and analytical control of this versatile building block. The narrative emphasizes the causal relationships behind synthetic strategies and the principles of robust process development.

Introduction: The Strategic Importance of this compound

This compound is a halogenated pyrimidine derivative. Its significance in pharmaceutical chemistry is not inherent to the molecule itself, but to its function as a highly efficient chemical scaffold. The molecule's architecture is defined by a uracil core, methylated at the N1 and N3 positions, and critically, a chloro group at the C6 position. This chlorine atom is not merely a substituent; it is an engineered leaving group. The electron-withdrawing nature of the adjacent carbonyl groups and the pyrimidine ring's nitrogen atoms activates the C6 position, making it highly susceptible to nucleophilic attack[1]. This predictable reactivity is the cornerstone of its utility, providing a direct and reliable route for introducing diverse functional groups and constructing more complex molecular architectures, including fused heterocyclic systems[1].

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for process design, handling, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 6972-27-6 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 174.58 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 110-114 °C | [1][2] |

| Solubility | Soluble in water | [4] |

Synthesis of this compound: A Mechanistic Perspective

The industrial preparation of this compound is most commonly achieved through the direct chlorination of a barbituric acid derivative. Understanding the choice of reagents and conditions is key to appreciating the efficiency of this process.

Primary Synthetic Route: Chlorination of 1,3-Dimethylbarbituric Acid

The most prevalent and industrially viable synthesis involves the reaction of 1,3-dimethylbarbituric acid with a chlorinating agent, typically phosphorus oxychloride (POCl₃)[1][5]. The choice of POCl₃ is deliberate; it serves as both the chlorinating agent and, in many protocols, the reaction solvent, driving the reaction to completion. The mechanism involves the conversion of the enolizable ketone at the C6 position into a chlorophosphate intermediate, which is then displaced by a chloride ion.

Some patented methods describe the addition of additives like water or alcohols, which, despite their potential to react with POCl₃, can paradoxically increase the chlorination yield to over 80% when added carefully at low temperatures[5][6]. This suggests a complex role, possibly in modifying the reactivity of the phosphorus oxychloride or influencing the solubility of intermediates.

Caption: Synthesis of this compound.

Detailed Synthetic Protocol

The following protocol is a representative example derived from established industrial methods[1][5][6]. It is designed to be self-validating through clear in-process controls and defined endpoints.

Objective: To synthesize this compound with a purity of >99%.

Materials:

-

1,3-Dimethylbarbituric acid (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 vol)

-

Water or Methanol (optional additive, ~0.1-0.3 eq)

-

Ice-water bath

-

Acetone (for recrystallization)

-

Activated carbon

Procedure:

-

Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with phosphorus oxychloride (POCl₃).

-

Reactant Addition: Slowly add 1,3-dimethylbarbituric acid to the POCl₃ at room temperature with stirring. The reaction is endothermic, but controlled addition is crucial for homogeneity.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

-

Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate vessel, prepare a sufficient quantity of crushed ice/water. Very slowly and carefully, add the reaction mixture to the ice/water with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Isolation: The product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation. Isolate the crude product by filtration and wash the filter cake with cold water until the filtrate is neutral (pH ~7).

-

Purification: Transfer the crude solid to a clean reactor. Add acetone and activated carbon. Heat to reflux to decolorize and dissolve the product. Filter the hot solution to remove the activated carbon.

-

Crystallization & Drying: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold acetone, and dry under vacuum at 40-50 °C to a constant weight. The expected yield is typically in the range of 80-90%[6].

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr)

The utility of this compound is dominated by the reactivity of its C6-Cl bond. This position readily undergoes nucleophilic substitution, allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur-based functional groups[1]. This reaction is the key step in the synthesis of numerous active pharmaceutical ingredients (APIs).

Caption: Core reactivity of this compound.

The reaction is typically performed in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the HCl formed during the substitution[7]. The choice of solvent depends on the solubility of the nucleophile and can range from water to polar aprotic solvents like DMF or DMSO.

Application in Pharmaceutical Synthesis: The Case of Urapidil

A prominent example showcasing the utility of this compound is in the synthesis of Urapidil, an antihypertensive drug[8][9]. Urapidil features a complex side chain attached to the C6 position of the uracil ring. The synthesis elegantly demonstrates the principles discussed above.

Synthesis of Urapidil

In this synthesis, this compound is reacted with 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine[7]. The primary amine of the side chain acts as the nucleophile, displacing the chloride atom on the uracil ring. Patented industrial methods often use water as a solvent and an inorganic base like potassium hydroxide or sodium carbonate[7]. This approach is environmentally benign and simplifies product isolation, as the product often precipitates from the aqueous reaction medium[7].

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. CN103012288A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]

- 7. CN109516960B - Preparation method of urapidil hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Lynchpin of Nucleic Acid Innovation: A Technical Guide to 6-Chloro-1,3-dimethyluracil

Abstract

In the dynamic landscape of nucleic acid chemistry and drug development, the strategic modification of nucleobases is paramount for unlocking novel functionalities and therapeutic potentials. Among the diverse array of synthetic precursors, 6-chloro-1,3-dimethyluracil has emerged as a cornerstone building block, prized for its versatile reactivity and strategic importance. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and pivotal role of this compound in the design and synthesis of modified nucleosides, fluorescent probes, and potential DNA cross-linking agents. We will delve into the mechanistic underpinnings of its reactivity, furnish detailed experimental protocols for its key transformations, and illuminate its significance for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Advantage of a Halogenated Uracil

The uracil scaffold, a fundamental component of ribonucleic acid (RNA), presents a rich canvas for chemical modification. The introduction of a chloro substituent at the C6 position of the 1,3-dimethyluracil ring system dramatically alters its electronic properties, rendering the C6 carbon highly susceptible to nucleophilic attack. This strategic placement of a good leaving group is the cornerstone of this compound's utility, transforming it from a simple pyrimidine derivative into a powerful and versatile electrophilic intermediate for the synthesis of a myriad of 6-substituted uracil analogs.[1] These analogs are instrumental in the development of novel antiviral and anticancer agents, as well as sophisticated molecular probes for diagnostics and basic research.

The methylation at the N1 and N3 positions serves a dual purpose: it enhances the solubility of the compound in organic solvents commonly used in synthesis and, crucially, it protects these positions from undesired reactions, thereby directing synthetic transformations specifically to the C6 position. This guide will systematically unpack the chemistry of this pivotal molecule, providing both the foundational knowledge and the practical insights necessary for its effective utilization in the laboratory.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective handling and application in synthetic chemistry.

Key Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂O₂ | [2] |

| Molecular Weight | 174.59 g/mol | [2] |

| CAS Number | 6642-31-5 | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 295 °C (decomposes) | [2] |

| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, chlorinated solvents) |

Synthetic Routes

The synthesis of this compound is typically achieved through the chlorination of a readily available precursor, 1,3-dimethylbarbituric acid, or via the diazotization and subsequent chlorination of 6-amino-1,3-dimethyluracil.

A common and efficient method involves the reaction of 1,3-dimethylbarbituric acid with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound from 1,3-Dimethylbarbituric Acid

Materials:

-

1,3-Dimethylbarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1,3-dimethylbarbituric acid.

-

Carefully add phosphorus oxychloride dropwise to the flask.

-

Heat the reaction mixture to reflux for 1.5-2 hours.

-

After reflux, allow the mixture to cool slightly and then carefully pour it onto crushed ice with vigorous stirring.

-

Collect the precipitated white solid by filtration.

-

Extract the aqueous filtrate with chloroform (3x).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Combine the crude product with the initially precipitated solid and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

An alternative route involves the conversion of the amino group at the C6 position of 6-amino-1,3-dimethyluracil to a chloro group. This can be achieved through a Sandmeyer-type reaction, involving diazotization of the amine with a nitrite source in the presence of a chloride source and a copper catalyst, or more modern deaminative chlorination methods.[3]

The Chemistry of the C6 Position: A Hub of Reactivity

The electron-withdrawing nature of the two carbonyl groups and the pyrimidine ring nitrogen atoms, combined with the inductive effect of the chlorine atom, makes the C6 position of this compound highly electrophilic. This renders it susceptible to a variety of nucleophilic substitution reactions, forming the basis of its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

This facile substitution allows for the introduction of a wide range of functional groups at the C6 position by reacting this compound with various nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, morpholine)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound in DMF, add the desired amine and potassium carbonate.

-

Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-1,3-dimethyluracil derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr, the C6-Cl bond can participate in powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, significantly expanding the molecular diversity accessible from this precursor.

The Suzuki-Miyaura coupling allows for the synthesis of 6-aryl-1,3-dimethyluracils by reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base.[1][4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and partition between water and an organic solvent.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the 6-aryl-1,3-dimethyluracil product.

The Sonogashira coupling enables the introduction of an alkynyl group at the C6 position through the reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6]

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylethylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the desired 6-alkynyl-1,3-dimethyluracil.

Applications in Nucleic Acid Chemistry

The true power of this compound lies in its application as a versatile starting material for the synthesis of modified nucleosides and oligonucleotides with tailored properties.

Synthesis of Modified Nucleosides

This compound serves as a key intermediate in the synthesis of a wide range of C6-substituted uridine analogs. These modifications can dramatically alter the biological activity of the parent nucleoside, leading to the development of potent antiviral and anticancer agents.[4][7][8] The diverse functionalities that can be introduced at the C6 position allow for the fine-tuning of properties such as enzyme inhibition, cellular uptake, and metabolic stability.

Development of Fluorescent Probes

The introduction of fluorogenic groups at the C6 position of the uracil ring is a powerful strategy for creating fluorescent nucleoside analogs. These probes are invaluable tools for studying nucleic acid structure, dynamics, and interactions. The Suzuki and Sonogashira coupling reactions are particularly well-suited for this purpose, allowing for the attachment of various aromatic and heteroaromatic fluorophores. These fluorescently labeled oligonucleotides are widely used in techniques such as real-time PCR, fluorescence in situ hybridization (FISH), and single-molecule imaging.[9][10]

Potential as a Precursor for DNA Cross-Linking Agents

The reactivity of the C6 position also opens up possibilities for designing DNA cross-linking agents. While direct photochemical cross-linking with 6-chlorouracil itself is less common, it can be readily converted into derivatives that are photoactive. For instance, substitution of the chloro group with a photosensitive moiety can yield a molecule capable of forming covalent bonds with adjacent nucleic acid strands upon photo-irradiation.[11] This has significant implications for cancer therapy, where DNA cross-linking is a key mechanism of action for many chemotherapeutic drugs, and for studying DNA repair mechanisms.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic halogenation in synthetic organic chemistry. Its well-defined reactivity, centered on the electrophilic C6 position, provides a reliable and versatile platform for the synthesis of a vast array of modified uracil derivatives. From fundamental building blocks for antiviral and anticancer nucleosides to the sophisticated components of fluorescent DNA probes and potential cross-linking agents, the applications of this compound are both broad and impactful. As the fields of nucleic acid chemistry and drug discovery continue to evolve, the demand for novel, functionally optimized nucleobase analogs will undoubtedly grow. In this context, this compound is poised to remain an indispensable tool in the arsenal of chemists and biologists, enabling the continued exploration and exploitation of the chemical space around the pyrimidine core.

References

- Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein J. Org. Chem.

- Synthesis of the Derivatives of 6-amino-uracil Labelled With 14 C. J. Label. Compd. Radiopharm.

- Sonogashira Coupling. Organic Chemistry Portal.

- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.

- Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Enlighten Theses.

- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor

- Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliph

- Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero)

- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. J. Heterocycl. Chem.

- 6-FAM Fluorescent Dye Oligonucleotide Labeling. Bio-Synthesis Inc.

- Oligonucleotide Labeling Reagents.

- Unsaturated and Carbocyclic Nucleoside Analogues: Synthesis, Antitumor, and Antiviral Activity. J. Med. Chem.

- Synthesis route of fluorescent-dye-labeled amino acid derivatives 1–3.

- 6-Amino-1,3-dimethyluracil 98 6642-31-5. Sigma-Aldrich.

- Photochemical modifications for DNA/RNA oligonucleotides. Chem. Soc. Rev.

- Photo-cross-linkable Oligonucleotide Probes for in Situ Hybridiz

- Suzuki cross-coupling reaction. YouTube.

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.

- Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. J. Org. Chem.

- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.

- Application Notes and Protocols for Nucleophilic Substitution Reactions with 9-Chloroacridine. BenchChem.

- Protocol for synthesis of di- and tri-substituted s-triazine deriv

- Functionalizing DNA Origami by Triplex-Directed Site-Specific Photo-Cross-Linking. J. Am. Chem. Soc.

- Deaminative chlorination of aminoheterocycles.

- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.

Sources